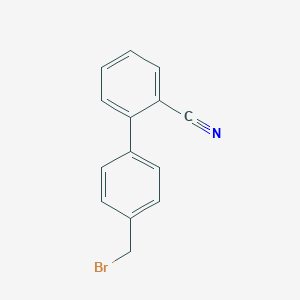
10-Hydroxymenthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxymenthol is a chemical compound that belongs to the class of monoterpenoid alcohols. It is derived from menthol, which is widely used in various industries, such as medicine, food, and cosmetics. 10-Hydroxymenthol has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 10-Hydroxymenthol is not fully understood. However, it is believed to exert its biological effects through various pathways, including the modulation of inflammatory mediators, such as cytokines and prostaglandins, and the inhibition of cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
10-Hydroxymenthol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Moreover, it has been shown to induce apoptosis in cancer cells and to enhance insulin sensitivity in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-Hydroxymenthol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, it has low toxicity and is relatively easy to handle. However, one of the limitations of using 10-Hydroxymenthol is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 10-Hydroxymenthol. One of the areas of interest is the development of novel synthetic methods for the production of 10-Hydroxymenthol, which may reduce its cost and increase its availability. Moreover, further studies are needed to elucidate the mechanism of action of 10-Hydroxymenthol and to identify its molecular targets. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 10-Hydroxymenthol in the treatment of various diseases.
Conclusion:
In conclusion, 10-Hydroxymenthol is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, such as pharmacology, make it a valuable tool for researchers. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 10-Hydroxymenthol have been discussed in this paper. Further research on this compound may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 10-Hydroxymenthol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of menthol with oxidizing agents, such as chromium trioxide or potassium permanganate, to produce 10-Hydroxymenthol. Biotransformation, on the other hand, involves the use of microorganisms, such as fungi and bacteria, to convert menthol into 10-Hydroxymenthol.
Aplicaciones Científicas De Investigación
10-Hydroxymenthol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor effects. Moreover, it has been shown to possess potential therapeutic benefits in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
140860-15-7 |
|---|---|
Nombre del producto |
10-Hydroxymenthol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
Clave InChI |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
SMILES canónico |
CC(C)C1CCC(CC1O)CO |
Sinónimos |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
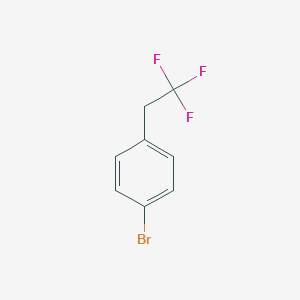
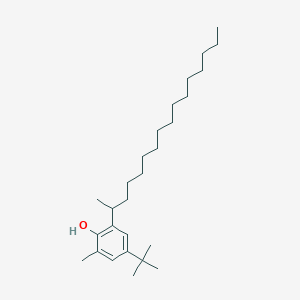
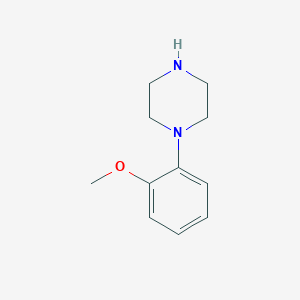
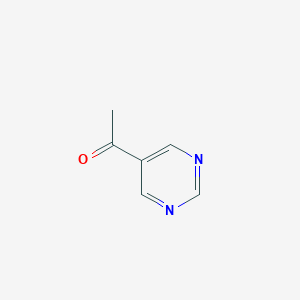
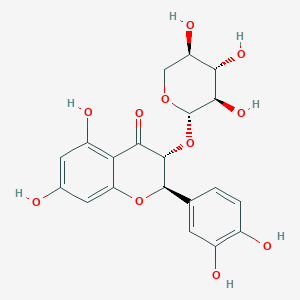
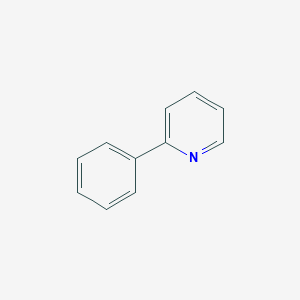
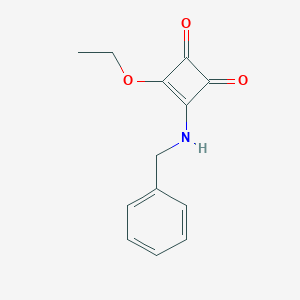
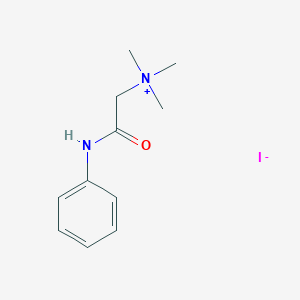
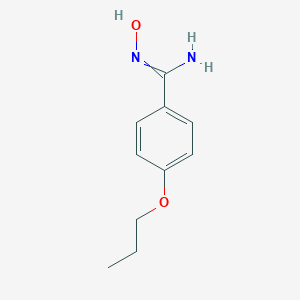
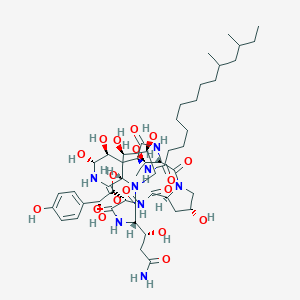
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
